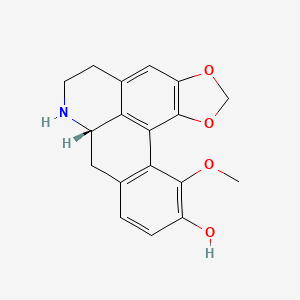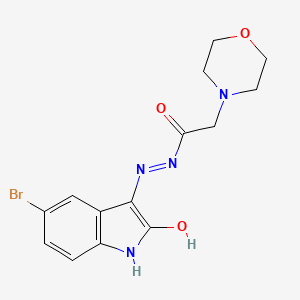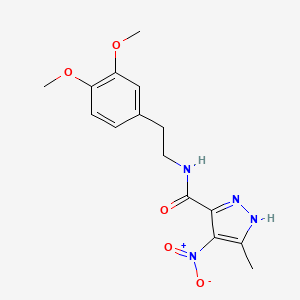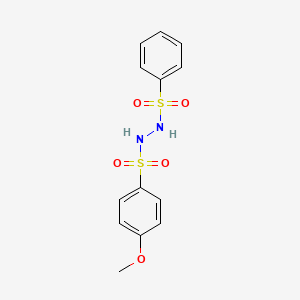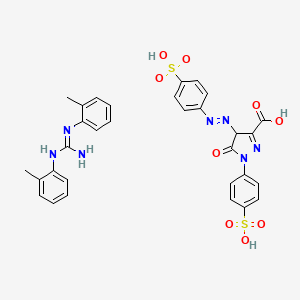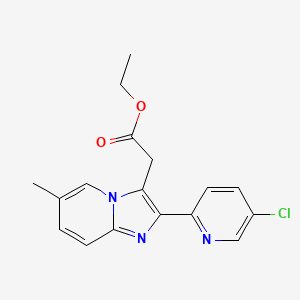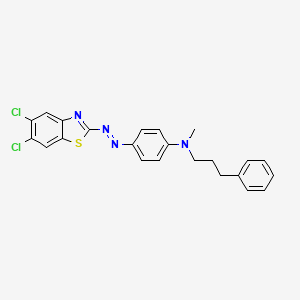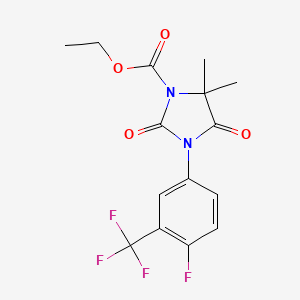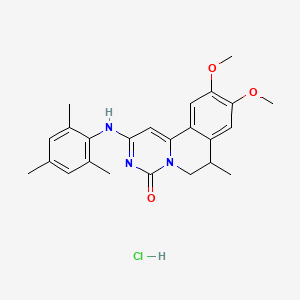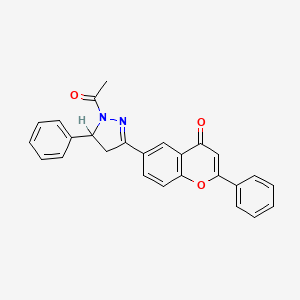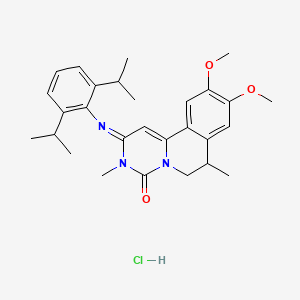
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2,6-bis(1-methylethyl)phenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2,6-bis(1-methylethyl)phenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (±)- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidoisoquinoline core structure, which is often associated with bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidoisoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methoxy and methyl groups via substitution reactions.
Imine Formation: Reaction of amines with aldehydes or ketones to form imine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert imine groups to amines.
Substitution: Various substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
The compound may have potential medicinal applications, such as in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Quinoline Derivatives: Compounds with a quinoline core structure.
Isoquinoline Derivatives: Compounds with an isoquinoline core structure.
Uniqueness
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives lies in their specific functional groups and the resulting bioactive properties. These compounds may exhibit unique interactions with biological targets, making them valuable for research and development.
Propriétés
Numéro CAS |
108445-82-5 |
|---|---|
Formule moléculaire |
C28H36ClN3O3 |
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)phenyl]imino-9,10-dimethoxy-3,7-dimethyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C28H35N3O3.ClH/c1-16(2)19-10-9-11-20(17(3)4)27(19)29-26-14-23-22-13-25(34-8)24(33-7)12-21(22)18(5)15-31(23)28(32)30(26)6;/h9-14,16-18H,15H2,1-8H3;1H |
Clé InChI |
BWFPRRDXLGWAOI-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C(=CC(=NC3=C(C=CC=C3C(C)C)C(C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
